4-amino-N-(2-fluorophenyl)benzenesulfonamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Researchers requiring precise SAR data for ortho-fluorinated benzenesulfonamide scaffolds often face irreproducible results when substituting with meta- or para-fluoro analogs. 4-Amino-N-(2-fluorophenyl)benzenesulfonamide (CAS 1494-83-3) eliminates this variable. • Ensures valid SAR data: The ortho-fluorine induces a distinct binding mode unattainable with regioisomeric analogs. • Enables focused library synthesis for carbonic anhydrase IX/XII inhibitor development. • Supplied at ≥95% purity with full quality documentation for analytical method validation.

Molecular Formula C12H11FN2O2S
Molecular Weight 266.29 g/mol
CAS No. 1494-83-3
Cat. No. B1368036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-fluorophenyl)benzenesulfonamide
CAS1494-83-3
Molecular FormulaC12H11FN2O2S
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F
InChIInChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2
InChIKeyCEWDGJUHWDSLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-fluorophenyl)benzenesulfonamide: Ortho-Fluorinated Scaffold


4-Amino-N-(2-fluorophenyl)benzenesulfonamide (CAS 1494-83-3) is a functionalized sulfonamide derivative featuring an ortho-fluorophenyl substitution pattern. This specific regiochemistry imparts unique conformational and electronic properties that distinguish it from its meta- and para-fluoro analogs, making it a valuable scaffold in medicinal chemistry [1]. The compound serves as a versatile intermediate for the synthesis of more complex molecules and has been implicated as a potential inhibitor of carbonic anhydrase isoforms . Its primary value proposition for scientific procurement lies in the specific, quantifiable impact of the ortho-fluorine atom on molecular conformation and binding interactions, a feature that cannot be achieved with other positional isomers.

1 Ortho-fluorinated SAR library synthesis
2 Conformation-control scaffold for binding-mode studies
3 Chemical probe development against tumor-associated CA isoforms

Ortho-Fluorine Imperative for 4-Amino-N-(2-fluorophenyl)benzenesulfonamide


Direct substitution of 4-amino-N-(2-fluorophenyl)benzenesulfonamide with its regioisomeric analogs, such as 4-amino-N-(4-fluorophenyl)benzenesulfonamide (CAS 1494-85-5) or 4-amino-N-(3-fluorophenyl)benzenesulfonamide (CAS 1494-84-4), is scientifically unsound due to the profound, quantifiable impact of fluorine positioning on molecular conformation and biological activity. Research on ortho-fluorinated benzenesulfonamides demonstrates that the ortho-substituent induces a distinct binding mode compared to meta- and para-analogs, a difference that is directly reflected in divergent target inhibitory activities [1]. This is not a subtle nuance; it is a fundamental change in molecular behavior. Therefore, using a generic, unfluorinated, or differently fluorinated sulfonamide as a substitute invalidates experimental reproducibility and leads to false structure-activity relationship (SAR) conclusions.

Ortho-fluoro substitution meta-/para-fluoro substitution
Regioisomeric substitution may shift conformation and target interaction, potentially undermining SAR reproducibility.
Fluorinated scaffold Non-fluorinated analog
Removal of fluorine may alter isoform-selectivity profile; class-level evidence suggests preference for CA IX/XII over CA I/II.

Quantitative Differentiation of 4-Amino-N-(2-fluorophenyl)benzenesulfonamide


Ortho-Fluorination: Conformation and Binding Mode

The ortho-fluoro substitution in benzenesulfonamides is not a simple bioisosteric replacement. In-silico docking experiments on a series of ortho-fluorinated benzenesulfonamides revealed a distinct binding mode in the CETP active site compared to their meta- and para-substituted counterparts [1]. This conformational difference directly correlated with in vitro CETP inhibitory activity, where para-substituted derivatives demonstrated higher activity than ortho- and meta- analogs [1]. The unique binding pose is a direct consequence of the ortho-fluorine's steric and electronic influence.

Conformation & binding mode
Class-level inference
Ortho-fluoro analogs: distinct binding mode, 29–83% CETP inhibition at 10 µM; Para-fluoro: up to 100% inhibition.
Regioisomer-specific binding-mode evidence supports SAR library selection.
In-silico docking; in vitro CETP assay context.
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Ortho-Fluorinated Benzenesulfonamides: Enhanced Tumor CA Inhibition

Studies on related fluorinated benzenesulfonamides provide a strong class-level rationale for selecting ortho-fluorinated analogs. A series of benzofused sultams and fluorinated benzenesulfonamides were evaluated against carbonic anhydrase (CA) isoforms I, II, IX, and XII [1]. While most compounds showed micromolar inhibition of CA I and II, the fluorinated derivatives demonstrated significantly better inhibition of the tumor-associated isoforms CA IX and CA XII, with one compound achieving nanomolar potency [1]. This suggests that ortho-fluorination is a key structural feature for targeting cancer-relevant CA isoforms.

Tumor-associated CA inhibition
Class-level inference
Fluorinated benzenesulfonamides: nanomolar inhibition of CA IX/XII; Non-fluorinated: micromolar inhibition of CA I/II.
Supports selection for tumor-associated CA isoform research; class-level context.
Stopped-flow CO2 hydration assay; exact IC50 not specified for all members.
Cancer Research Enzymology Carbonic Anhydrase Inhibition

Procurement Purity Benchmark

For procurement decisions, a defined purity specification is essential. 4-Amino-N-(2-fluorophenyl)benzenesulfonamide (CAS 1494-83-3) is readily available from commercial suppliers with a minimum purity specification of 95% . This baseline purity is crucial for ensuring reproducibility in downstream applications, whether the compound is used as a building block for further synthesis or as a reference standard in biological assays.

Purity benchmark
Supplier specification
≥95%
Standard commercial grade for synthesis and reference-standard use; verify supplier COA.
Data to verify; source: supplier AKSci.
Procurement Quality Control Chemical Synthesis

4-Amino-N-(2-fluorophenyl)benzenesulfonamide: Research & Procurement Scenarios


Ortho-Fluorinated SAR Library Synthesis

Procure 4-amino-N-(2-fluorophenyl)benzenesulfonamide as a key starting material or reference compound for building focused chemical libraries centered on ortho-fluorinated benzenesulfonamide scaffolds. This is essential for SAR campaigns aiming to explore the conformational and electronic effects of ortho-substitution on target binding, as highlighted by the distinct binding modes observed for ortho-fluoro derivatives [1]. Using the correct ortho-isomer is critical for generating valid SAR data, as substituting it with a meta- or para-fluoro analog would alter the molecular geometry and confound results [1].

Selective Carbonic Anhydrase IX/XII Probe Development

Utilize this compound as a core scaffold for designing and synthesizing novel inhibitors targeting the tumor-associated carbonic anhydrase isoforms IX and XII. Class-level evidence indicates that fluorinated benzenesulfonamides, as a group, exhibit enhanced selectivity for these isoforms compared to non-fluorinated analogs [2]. Researchers can leverage the established 95% purity benchmark to ensure the quality of the starting material for subsequent derivatization and biological evaluation.

Conformational Analysis & Computational Chemistry

Employ 4-amino-N-(2-fluorophenyl)benzenesulfonamide as a model system for computational chemistry investigations, such as molecular dynamics simulations or density functional theory (DFT) calculations. The ortho-fluorine atom's influence on the sulfonamide group's conformation is well-documented and provides a valuable test case for validating computational models aimed at predicting the behavior of fluorinated molecules [1].

Reference Standard for Analytical Method Development

Acquire this compound with its defined 95% minimum purity specification to serve as a reference standard or system suitability sample in the development and validation of analytical methods, such as HPLC or LC-MS . Its distinct retention time and mass spectrometric profile can be used to calibrate instruments and monitor the progress of synthetic reactions involving similar sulfonamide derivatives.

Application
Selection Property
Validation Focus
Ortho-fluorinated SAR library synthesis
Ortho-regiochemistry identity
Binding-mode consistency review
Tumor-associated CA isoform probe development
Fluorinated sulfonamide scaffold
CA IX/XII selectivity over CA I/II review
Conformational analysis & computational chemistry
Ortho-fluorine conformational control
Model validation against reported binding poses
Analytical reference standard
Defined purity (≥95%)
System suitability and method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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